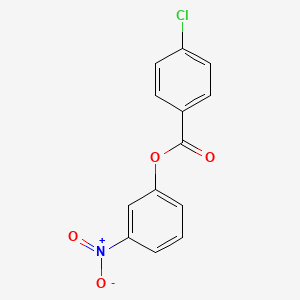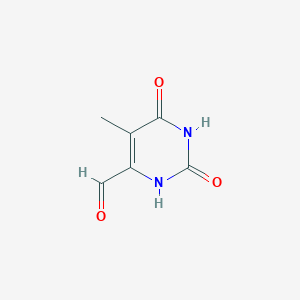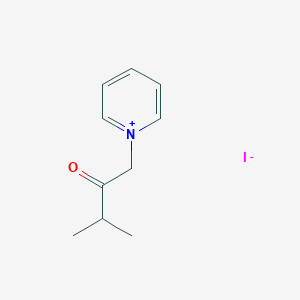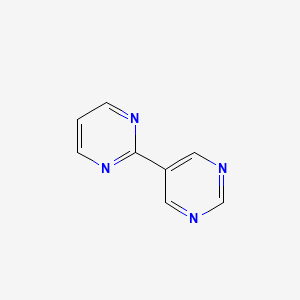
Benzeneacetamide, N-(aminocarbonyl)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetamide, N-(aminocarbonyl)-4-nitro- is an organic compound with a complex structure that includes a benzene ring, an acetamide group, and a nitro group. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, N-(aminocarbonyl)-4-nitro- typically involves the reaction of 4-nitrobenzoyl chloride with acetamide in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-nitrobenzoyl chloride+acetamidepyridineBenzeneacetamide, N-(aminocarbonyl)-4-nitro-
Industrial Production Methods: In industrial settings, the production of Benzeneacetamide, N-(aminocarbonyl)-4-nitro- may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality Benzeneacetamide, N-(aminocarbonyl)-4-nitro-.
Análisis De Reacciones Químicas
Types of Reactions: Benzeneacetamide, N-(aminocarbonyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydroxide (NaOH), ethanol.
Major Products Formed:
Reduction: 4-aminobenzeneacetamide.
Oxidation: 4-nitrosobenzeneacetamide.
Substitution: Various substituted benzeneacetamide derivatives.
Aplicaciones Científicas De Investigación
Benzeneacetamide, N-(aminocarbonyl)-4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzeneacetamide, N-(aminocarbonyl)-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also contributes to its mechanism of action.
Comparación Con Compuestos Similares
- Benzeneacetamide
- 4-nitrobenzamide
- 4-aminobenzeneacetamide
Comparison: Benzeneacetamide, N-(aminocarbonyl)-4-nitro- is unique due to the presence of both the nitro and acetamide groups, which allow it to participate in a wider range of chemical reactions compared to its similar compounds. The combination of these functional groups also enhances its biological activity and makes it a valuable compound for various applications.
Propiedades
Número CAS |
5430-75-1 |
|---|---|
Fórmula molecular |
C9H9N3O4 |
Peso molecular |
223.19 g/mol |
Nombre IUPAC |
N-carbamoyl-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9N3O4/c10-9(14)11-8(13)5-6-1-3-7(4-2-6)12(15)16/h1-4H,5H2,(H3,10,11,13,14) |
Clave InChI |
AGDWMWXDXXWYEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)NC(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


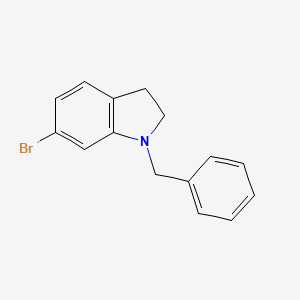
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
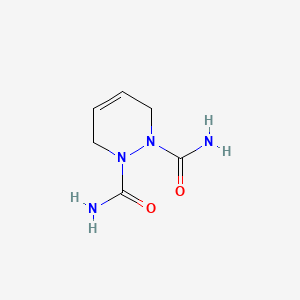
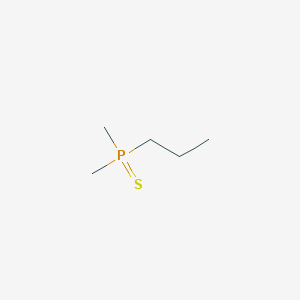
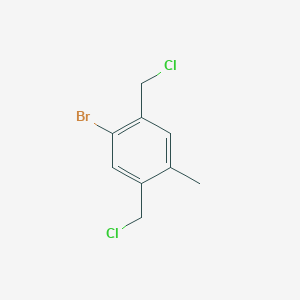
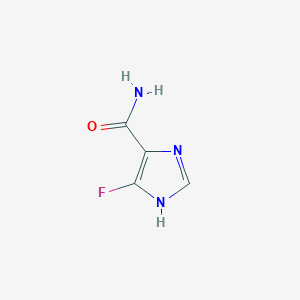
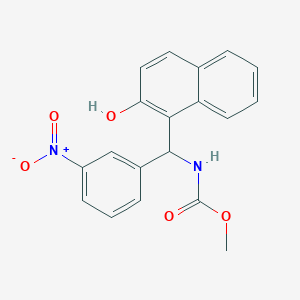
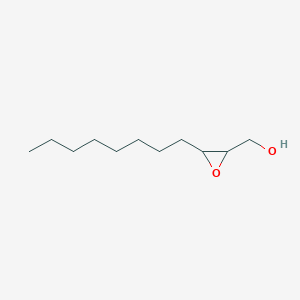
![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
